Cas no 2411200-48-9 (N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide)
N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxamide, N-(1-cyanocyclobutyl)-N-methyl-1-(1-oxo-2-propen-1-yl)-
- N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide
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- Inchi: 1S/C12H18N4O2/c1-4-12(18)16(5-2)9-11(17)14-8-10-13-6-7-15(10)3/h4,6-7H,1,5,8-9H2,2-3H3,(H,14,17)
- InChI Key: AMMYJOCDHUJAEU-UHFFFAOYSA-N
- SMILES: O=C(CN(C(C=C)=O)CC)NCC1=NC=CN1C
Computed Properties
- Exact Mass: 250.14297583g/mol
- Monoisotopic Mass: 250.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 67.2Ų
N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576114-1g |
N-ethyl-N-({[(1-methyl-1H-imidazol-2-yl)methyl]carbamoyl}methyl)prop-2-enamide |
2411200-48-9 | 90% | 1g |
$0.0 | 2023-09-14 | |
| Enamine | EN300-26576114-1.0g |
N-ethyl-N-({[(1-methyl-1H-imidazol-2-yl)methyl]carbamoyl}methyl)prop-2-enamide |
2411200-48-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide
N-Ethyl-N-{(1-Methyl-1H-Imidazol-2-Yl)methylcarbamoyl}methyl)Prop-2-Enamide: A Comprehensive Overview
The compound with CAS No. 2411200-48-9, known as N-Ethyl-N-{(1-Methyl-1H-Imidazol-2-Yl)methylcarbamoyl}methyl)Prop-2-enamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural properties and promising functional characteristics, which have been explored in recent scientific studies.
N-Ethyl-N-{(1-Methyl-1H-Imidazol-2-Yl)methylcarbamoyl}methyl)Prop-2-enamide belongs to the class of amidine derivatives, which are known for their versatility in chemical reactions and biological interactions. The molecule's structure features an imidazole ring, a propenamide group, and an ethyl substituent, all of which contribute to its distinctive reactivity and stability. Recent research has highlighted its potential as a precursor in the synthesis of advanced materials, including polymers and bioactive compounds.
The synthesis of N-Ethyl-N-{(1-Methyl-1H-Imidazol-2-Yl)methylcarbamoyl}methyl)Prop-2-enamide involves a multi-step process that typically begins with the preparation of the imidazole derivative. This is followed by the introduction of the propenamide group through a series of coupling reactions, ensuring the formation of stable amide bonds. The ethyl substitution is introduced in the final step to complete the molecule's structure. This synthetic pathway has been optimized in recent studies to enhance yield and purity, making it more accessible for large-scale production.
One of the most intriguing aspects of this compound is its ability to participate in various types of chemical transformations. For instance, it has been shown to undergo nucleophilic addition reactions with aldehydes and ketones, forming imine derivatives that exhibit unique electronic properties. Additionally, its imidazole ring can act as a coordinating unit, enabling it to form complexes with metal ions. These properties have led to its exploration as a ligand in coordination chemistry and catalysis.
In terms of applications, N-Ethyl-N-{(1-Methyl-1H-imidazol-2-Yl)methylcarbamoyl}methyl)propenamide has shown promise in the field of drug discovery. Its structural flexibility allows it to interact with various biological targets, including enzymes and receptors, making it a valuable tool in medicinal chemistry. Recent studies have focused on its potential as an inhibitor of certain kinases, which are key players in cellular signaling pathways associated with diseases such as cancer.
Beyond its biological applications, this compound has also been investigated for its role in materials science. Its ability to form stable polymers through self-assembling processes has made it a candidate for the development of novel polymeric materials with tailored mechanical and thermal properties. Researchers have explored its use in creating hydrogels and films that can be employed in biomedical devices and sensors.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of N-Ethyl-N-{(1-Methyl-imidazolyl)methy-carbamoylmethylene}propenamide (CAS No. 2411200489). By employing density functional theory (DFT) calculations, scientists have been able to map out its molecular orbitals and predict its reactivity under different conditions. These computational studies have complemented experimental work, enabling a more comprehensive understanding of this compound's behavior.
In conclusion, N-Ethyl-N-{(1-Methyl-imidazolyl)methy-carbamoylmethylene}propenamide (CAS No 2411200489) stands out as a versatile and multifaceted molecule with significant potential across diverse scientific domains. Its unique chemical properties, coupled with recent research advancements, position it as a key player in future innovations within materials science, medicinal chemistry, and beyond.
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